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Cyanine3 DBCO

Cat. No.: B1192608
M. Wt: 903.01
InChI Key: PJPBLOHSDHYHJX-UHFFFAOYSA-O
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Description

Evolution of Bioorthogonal Labeling Strategies in Chemical Biology

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This concept, introduced by Carolyn R. Bertozzi, has revolutionized the study of biomolecules like glycans, proteins, and lipids in real-time within living systems without causing cellular toxicity. wikipedia.org The field began with the modified Staudinger reaction and has since expanded to include a variety of ligation strategies. wikipedia.orgfrontiersin.org These strategies rely on the introduction of a bioorthogonal functional group (a chemical reporter) into a biomolecule, followed by its reaction with a probe carrying a complementary functional group. wikipedia.orgmdpi.com Key strategies involve the use of ring strain for substrate activation in cycloaddition reactions, the discovery of new ligands for metal-catalyzed reactions, and the design of fluorogenic substrates. nih.govrsc.org The continuous development of bioorthogonal reactions aims to create orthogonal methods for simultaneous labeling of multiple biomolecules in the same system. wikipedia.org

Fundamental Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry, is a widely used bioorthogonal reaction due to its efficiency, rapidity, high selectivity, and biocompatibility. magtech.com.cn Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a toxic metal catalyst, making it suitable for applications in living cells and organisms. magtech.com.cnnih.govrsc.org The driving force behind the SPAAC reaction is the inherent strain energy present in cyclic alkynes, such as cyclooctynes. magtech.com.cn This strain facilitates the [3+2] cycloaddition reaction with azides, resulting in the formation of a stable triazole linkage under mild, physiological conditions (aqueous environment, physiological pH, and room temperature). magtech.com.cnnih.gov The rational design of strained cycloalkynes is key to optimizing the reaction kinetics and stability. magtech.com.cn Cyclooctyne (B158145) derivatives, including dibenzocyclooctynes (DBCO), are commonly employed in SPAAC due to their favorable reactivity profiles. sigmaaldrich.comfishersci.fisigmaaldrich.com

Overview of Cyanine (B1664457) Dyes in Contemporary Research Methodologies

Cyanine dyes are a class of synthetic fluorescent dyes extensively utilized in biotechnology, molecular biology, and imaging applications. axispharm.comcreative-diagnostics.com Characterized by a conjugated polymethine chain linking two nitrogen atoms, they exhibit bright fluorescence and tunable absorption and emission wavelengths. axispharm.comcreative-diagnostics.comresearchgate.net This makes them valuable for labeling DNA, RNA, proteins, and antibodies. axispharm.comcreative-diagnostics.comalfa-chemistry.combaseclick.eu Cyanine dyes are widely used in techniques such as fluorescence microscopy, flow cytometry, and nucleic acid hybridization. axispharm.comcreative-diagnostics.comalfa-chemistry.combaseclick.eu They offer advantages over traditional fluorophores like fluorescein (B123965) and rhodamine due to their enhanced brightness, stability, and high molar extinction coefficients. creative-diagnostics.comresearchgate.net Cyanine3 (Cy3) is a popular member of this family, known for its orange-red fluorescence, with typical excitation around 550 nm and emission around 570 nm. creative-diagnostics.comalfa-chemistry.combaseclick.euthermofisher.com Cy3 is compatible with standard TRITC filter sets and is widely used for labeling nucleic acids and proteins in various imaging and detection methods. creative-diagnostics.comalfa-chemistry.comthermofisher.com The photophysical properties of cyanine dyes, including their fluorescence quantum yield and photostability, can be influenced by their molecular environment and the method of conjugation. cambridge.org

Rationale for the Strategic Development and Application of Cyanine3 DBCO in Academic Research

The strategic development of this compound arises from the desire to combine the advantageous fluorescent properties of Cyanine3 with the highly efficient and bioorthogonal reactivity of the DBCO moiety for copper-free click chemistry. This conjugation creates a powerful tool for fluorescently labeling azide-tagged biomolecules in complex biological systems without the need for a cytotoxic copper catalyst. The DBCO group specifically reacts with azide (B81097) functionalities via the SPAAC mechanism, forming a stable triazole linkage. sigmaaldrich.comfishersci.fisigmaaldrich.com This targeted reactivity allows for selective labeling of biomolecules that have been metabolically or chemically modified to incorporate azide groups. wikipedia.orgmdpi.com The integration of the Cyanine3 fluorophore provides a robust and easily detectable fluorescent signal, enabling visualization and analysis of the labeled biomolecules using standard fluorescence microscopy and other imaging techniques. creative-diagnostics.comalfa-chemistry.combaseclick.euthermofisher.com this compound is particularly valuable in academic research for studying biological processes in live cells or organisms where maintaining cell viability and minimizing interference with native biochemistry are critical. wikipedia.org Its application allows for site-specific labeling of proteins and other biomolecules, facilitating studies on their localization, dynamics, and interactions. nih.govnih.govalfa-chemistry.com

Table 1: Spectral Properties of Cyanine3

PropertyValueCitation
Excitation Wavelength (λex)~550 nm, 555 nm creative-diagnostics.comomichem.com
Emission Wavelength (λem)~570 nm, 570 nm creative-diagnostics.comomichem.com
Molar Extinction Coefficient150000 L·mol⁻¹·cm⁻¹ omichem.com
Fluorescence Quantum Yield0.21 omichem.com

Note: Values may vary slightly depending on the specific Cyanine3 derivative and solvent conditions.

The combination of a bright, stable fluorophore and a highly efficient, bioorthogonal click chemistry handle in a single molecule like this compound makes it a versatile and indispensable reagent for advanced fluorescent bioconjugation in contemporary academic research.

Properties

Molecular Formula

C51H57F6N4O2P

Molecular Weight

903.01

IUPAC Name

N/A

InChI

InChI=1S/C51H56N4O2/c1-50(2)41-24-13-16-27-44(41)53(5)46(50)29-20-30-47-51(3,4)42-25-14-17-28-45(42)54(47)36-19-7-8-31-48(56)52-35-18-6-9-32-49(57)55-37-40-23-11-10-21-38(40)33-34-39-22-12-15-26-43(39)55/h10-17,20-30H,6-9,18-19,31-32,35-37H2,1-5H3/p+1

InChI Key

PJPBLOHSDHYHJX-UHFFFAOYSA-O

SMILES

CC1(C)C(/C=C/C=C2C(C)(C)C3=CC=CC=C3N\2C)=[N+](CCCCCC(NCCCCCC(N4C5=CC=CC=C5C#CC6=C(C=CC=C6)C4)=O)=O)C7=CC=CC=C71

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Methodological Development and Chemical Synthesis of Cyanine3 Dbco Conjugates

Chemical Synthesis Approaches for Cyanine3 DBCO and Its Derivatives

The creation of this compound involves a multi-step process that combines the synthesis of the strained dibenzocyclooctyne (DBCO) moiety with the derivatization of the Cyanine3 fluorophore, followed by their conjugation and rigorous purification.

Synthetic Pathways to Dibenzocyclooctyne Functionalization

Dibenzocyclooctyne (DBCO), also known as aza-dibenzocyclooctyne (ADIBO), is the reactive component that enables copper-free click chemistry. axispharm.comlumiprobe.com Its synthesis is a critical first step. The inherent ring strain of the cyclooctyne (B158145) is key to its high reactivity with azides in the absence of a toxic copper(I) catalyst, a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). creativepegworks.comresearchgate.netinterchim.fr

Synthetic routes have been optimized for large-scale preparations, with some methods achieving multi-gram synthesis without the need for chromatographic purification, which is a significant advantage for commercial and large-scale applications. lookchem.com A common strategy involves the synthesis of a DBCO precursor containing a functional handle, such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester, which facilitates subsequent conjugation to other molecules. lookchem.comglenresearch.com

A notable challenge in synthesizing DBCO-containing peptides via Fmoc solid-phase peptide synthesis (SPPS) is the instability of the DBCO group under the strongly acidic conditions (e.g., 95% trifluoroacetic acid) used for cleavage from the resin. nih.gov To overcome this, a method utilizing copper(I) to protect the DBCO moiety from acid-mediated rearrangement during cleavage has been developed, enabling the direct and robust synthesis of DBCO-functionalized peptides. nih.gov

Derivatization Strategies for Cyanine3 Chromophores

Cyanine3 (Cy3) is a bright, orange-fluorescent dye widely used in imaging and microscopy. interchim.frthermofisher.com To be conjugated with DBCO, the Cy3 chromophore must be chemically modified to include a reactive group that can form a stable covalent bond with a functionalized DBCO molecule.

Common derivatization strategies involve introducing amine-reactive groups, such as NHS esters or tetrafluorophenyl (TFP) esters, onto the cyanine (B1664457) dye structure. interchim.fr This is often achieved by incorporating a linker arm with a terminal carboxylic acid during the synthesis of the dye, which is then activated to an NHS ester. This activated Cy3 can then react with an amine-functionalized DBCO derivative to form a stable amide bond, linking the fluorophore to the click-chemistry handle. Another approach is to have an azide-functionalized Cy3 dye which can then react with a DBCO-containing molecule. medchemexpress.com Modifications to the core structure, such as sulfonation to create sulfo-Cyanine3, increase water solubility and reduce aggregation, making the dye more suitable for use in aqueous biological environments. lumiprobe.com

Reactive Group Target Functional Group Resulting Linkage Common Application
DBCOAzide (B81097)TriazoleCopper-Free Click Chemistry interchim.fr
NHS EsterPrimary AmineAmideLabeling of proteins, peptides interchim.fr
MaleimideThiol (Sulfhydryl)ThioetherLabeling of cysteine residues interchim.fr
AzideDBCO/BCNTriazoleCopper-Free Click Chemistry medchemexpress.com

Purification and Analytical Techniques for Research-Grade Conjugate Assessment

Ensuring the purity of the final this compound conjugate is paramount for reliable and reproducible experimental results. Following synthesis, crude reaction mixtures contain the desired product alongside unreacted starting materials and side products.

High-Performance Liquid Chromatography (HPLC) is the primary technique for both purification and purity assessment. lookchem.comnih.gov Reversed-phase HPLC (RP-HPLC) is typically used, separating molecules based on their hydrophobicity. Purity is often assessed by integrating the area of the product peak as a percentage of the total area of all peaks at a specific wavelength (e.g., 254 nm for the DBCO moiety and ~550 nm for the Cy3 dye). lookchem.com Research-grade conjugates typically require a purity of ≥95%. axispharm.com

Mass spectrometry (MS) is used in conjunction with HPLC to confirm the identity of the purified product by verifying its molecular weight. Techniques like Electrospray Ionization (ESI) are common for analyzing these types of biomolecule conjugates.

Technique Purpose Typical Use Case in Synthesis
HPLC Purification & Purity AssessmentIsolate the this compound conjugate from unreacted starting materials and byproducts. lookchem.com
Mass Spectrometry Identity ConfirmationVerify the molecular weight of the final conjugate to confirm successful synthesis. nih.gov
UV-Vis Spectroscopy Quantification & Reaction MonitoringDetermine the concentration of the dye and monitor the consumption of DBCO during click reactions. aatbio.com

Optimized Bioconjugation Protocols Utilizing this compound

The utility of this compound lies in its ability to specifically and efficiently label azide-tagged biomolecules through copper-free click chemistry. lumiprobe.comvectorlabs.com Optimized protocols are essential for achieving high labeling efficiency in various biological contexts.

Reaction Kinetics and Efficiency in Aqueous and Complex Biological Milieus

The SPAAC reaction between DBCO and an azide is characterized by its rapid kinetics and high efficiency under physiological conditions (aqueous buffer, neutral pH, ambient temperature). researchgate.netinterchim.fr Unlike copper-catalyzed click chemistry (CuAAC), it does not require cytotoxic catalysts or elevated temperatures, making it ideal for live-cell applications. interchim.frglenresearch.com

The reaction is typically complete within hours at room temperature, though longer incubation times can improve yield. interchim.fraatbio.com The reaction's progress can be monitored using UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of the DBCO moiety around 310 nm as it is consumed. aatbio.com The efficiency of the reaction allows for the use of low concentrations of the labeling reagent, minimizing potential off-target effects. Studies have shown that DBCO exhibits accelerated reaction kinetics and generates strong labeling signals even at lower reagent concentrations when compared to other cyclooctynes like BCN in certain cellular compartments. nih.gov

Comprehensive Conjugation Strategies for Diverse Biomolecules

The conjugation of this compound to biomolecules is primarily achieved through the highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This reaction involves the specific and spontaneous covalent bond formation between the dibenzocyclooctyne (DBCO) moiety of the fluorescent dye and an azide group strategically introduced into the target biomolecule. The versatility of this approach lies in the various methodologies developed to incorporate the azide handle into different classes of biomolecules, enabling precise, site-specific labeling.

Site-Specific Protein and Peptide Labeling Methodologies

The site-specific labeling of proteins and peptides with this compound allows for detailed investigation of their structure, function, and dynamics without the interference from heterogeneous labeling. The core principle involves the introduction of an azide group at a specific location within the polypeptide chain, which then serves as a reactive handle for conjugation with this compound. Several sophisticated methodologies have been developed to achieve this precision.

Genetic Code Expansion: A powerful strategy for introducing azides at specific sites in proteins is through the genetic incorporation of unnatural amino acids (UAAs). This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, UAG) and instead incorporates an azide-bearing UAA, such as p-azido-L-phenylalanine (pAzF) or azidohomoalanine, during protein translation. Once the azide-modified protein is expressed, it can be selectively reacted with this compound. This method offers unparalleled precision, allowing for the placement of the fluorescent label at virtually any desired position within the protein's sequence, enabling detailed studies of protein conformation and interaction.

Enzymatic Labeling: Enzymatic approaches provide another avenue for site-specific protein modification. Certain enzymes can be harnessed to recognize specific peptide sequences or protein motifs and transfer a substrate containing an azide group. For example, transglutaminases can be used to link an azide-containing amine to a specific glutamine residue within a protein. Similarly, sortase A-mediated ligation can be employed to attach an azide-functionalized peptide to a specific recognition motif engineered into the target protein. These enzymatic methods are highly specific and occur under mild, physiological conditions, making them suitable for labeling proteins in complex biological samples and even on the surface of living cells.

Chemical Modification of Specific Amino Acids: While less common for achieving the high degree of site-specificity seen with genetic or enzymatic methods, chemical strategies can be employed to modify specific amino acid residues with azide-containing reagents. For instance, reagents can be designed to selectively react with the thiol group of cysteine or the epsilon-amino group of lysine (B10760008). However, achieving site-specificity with this approach is challenging, as most proteins contain multiple copies of these amino acids. This method is often used when the protein has a uniquely reactive cysteine or lysine residue, or when a lower degree of labeling specificity is acceptable.

Peptide Synthesis-Based Labeling: For synthetic peptides, the incorporation of an azide group is straightforward. Azide-containing amino acids can be directly incorporated at any desired position during solid-phase peptide synthesis (SPPS). This allows for the precise placement of the this compound label on the peptide backbone or on an amino acid side chain. This methodology is widely used to create fluorescently labeled peptide probes for a variety of applications, including receptor binding studies, enzyme activity assays, and cellular imaging.

MethodologyTarget BiomoleculeKey Features
Genetic Code ExpansionProteinsUnparalleled site-specificity; requires genetic engineering.
Enzymatic LabelingProteinsHigh specificity for target sequences; mild reaction conditions.
Chemical ModificationProteinsTargets specific amino acid residues; potential for multiple labels.
Peptide SynthesisPeptidesPrecise control over label placement; suitable for synthetic peptides.

Nucleic Acid Functionalization Techniques (DNA, RNA, Oligonucleotides)

The functionalization of nucleic acids with this compound provides a powerful tool for a wide range of applications, including fluorescence in situ hybridization (FISH), DNA sequencing, and studies of nucleic acid structure and dynamics. The key to this functionalization is the introduction of an azide group into the DNA, RNA, or oligonucleotide, which can then be specifically targeted by this compound.

Chemical Synthesis of Oligonucleotides: The most common method for labeling synthetic oligonucleotides is to incorporate an azide-modified phosphoramidite (B1245037) or a solid support during automated solid-phase synthesis. This allows for the precise placement of an azide group at the 5' or 3' terminus of the oligonucleotide, or at an internal position. For example, an azide-modified thymidine (B127349) phosphoramidite can be used to introduce an azide at a specific 'T' position within the sequence. Following synthesis and deprotection, the azide-modified oligonucleotide is ready for straightforward conjugation with this compound in solution.

Enzymatic Incorporation of Azide-Modified Nucleotides: For the labeling of larger DNA and RNA molecules, enzymatic methods are often employed. Azide-modified nucleoside triphosphates (e.g., 5-azido-UTP, 5-azido-dUTP) can be used as substrates for DNA or RNA polymerases. For instance, in vitro transcription reactions using T7 RNA polymerase can incorporate 5-azido-UTP into the resulting RNA transcript. Similarly, DNA polymerases can incorporate azide-modified deoxynucleoside triphosphates (dNTPs) during PCR or reverse transcription. This enzymatic approach allows for the distribution of azide handles throughout the newly synthesized nucleic acid.

Metabolic Labeling of Cellular Nucleic Acids: To label nucleic acids within a cellular context, metabolic labeling strategies can be utilized. Cells are cultured in the presence of azide-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) which is then converted intracellularly to the corresponding azide-modified nucleoside. These modified nucleosides are then incorporated into newly synthesized DNA or RNA by the cell's own machinery. This approach is particularly useful for visualizing DNA replication and RNA synthesis in living cells. Following metabolic incorporation, the cells can be fixed, permeabilized, and the azide-labeled nucleic acids can be detected with this compound.

The following table summarizes the primary techniques for introducing azide functionalities into nucleic acids for subsequent labeling with this compound:

TechniqueNucleic Acid TypeMethod of Azide IncorporationCommon Applications
Chemical SynthesisDNA/RNA OligonucleotidesUse of azide-modified phosphoramidites or CPG during solid-phase synthesis.FISH probes, single-molecule studies, diagnostics.
Enzymatic IncorporationDNA/RNAIncorporation of azide-modified (d)NTPs by polymerases during in vitro transcription, PCR, or reverse transcription.Labeling of long DNA/RNA molecules for imaging and analysis.
Metabolic LabelingCellular DNA/RNACellular uptake and incorporation of azide-modified nucleosides during replication or transcription.Visualization of nucleic acid synthesis in cells, pulse-chase experiments.

Cell Surface Glycan and Lipid Labeling Approaches

Labeling of cell surface glycans and lipids with this compound provides a powerful means to study their trafficking, organization, and roles in cellular processes. This is achieved by metabolically incorporating azide-functionalized precursors into these biomolecules, followed by reaction with this compound.

Metabolic Glycoengineering: This technique involves introducing unnatural, azide-containing monosaccharide analogs into cellular glycan biosynthesis pathways. For example, cells can be cultured with peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into sialic acid residues on cell surface glycans. The azide groups displayed on the cell surface can then be specifically tagged with this compound, allowing for the visualization of sialoglycans. Similarly, other azide-bearing sugars can be used to label different types of glycans.

Metabolic Labeling of Lipids: Analogous to glycan labeling, azide-functionalized lipid precursors can be used to tag cellular lipids. For instance, azide-containing fatty acid analogs can be fed to cells and incorporated into various lipid species, including phospholipids (B1166683) and triglycerides. These azide-tagged lipids can then be visualized by reaction with this compound, providing insights into lipid metabolism and localization.

Functionalization of Nanomaterials and Advanced Carrier Systems

The conjugation of this compound to nanomaterials and carrier systems is a rapidly growing area of research, with applications in drug delivery, bioimaging, and diagnostics. The surface of these materials can be functionalized with azide groups, which then serve as attachment points for this compound.

Surface Modification of Nanoparticles: Various types of nanoparticles, including gold nanoparticles, quantum dots, and silica (B1680970) nanoparticles, can be surface-functionalized with azide-containing ligands. These azide-modified nanoparticles can then be readily labeled with this compound, imparting fluorescence to the nanomaterial for tracking and imaging purposes.

Functionalization of Liposomes and Micelles: Liposomes and micelles are widely used as drug delivery vehicles. By incorporating azide-functionalized lipids into their formulation, these carrier systems can be easily tagged with this compound. This allows for the tracking of the delivery vehicle in vitro and in vivo, providing valuable information on its biodistribution and cellular uptake.

Polymer-Based Carrier Systems: Azide groups can be incorporated into polymers during their synthesis, resulting in azide-functionalized polymers. These polymers can then be labeled with this compound and used to create fluorescently tagged hydrogels, micelles, or other polymer-based carrier systems for a variety of biomedical applications.

Advanced Research Applications of Cyanine3 Dbco in Biological and Biomedical Sciences

Cellular and Live-Cell Imaging Methodologies

The application of Cyanine3 DBCO in cellular and live-cell imaging has revolutionized the visualization and understanding of complex biological processes. Its ability to specifically label azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction provides high specificity and efficiency in labeling. abpbio.com

This compound is instrumental in elucidating the precise location of various biomolecules within the intricate architecture of a cell. By introducing an azide-modified precursor of a specific biomolecule (such as an amino acid, sugar, or nucleoside) into cells, researchers can track its incorporation into newly synthesized proteins, glycans, or nucleic acids. Subsequent labeling with this compound allows for the fluorescent visualization of these molecules, revealing their distribution in different organelles and subcellular compartments. nih.govresearchgate.netproquest.com

For example, studies have utilized this technique to map the localization of newly synthesized proteins within the endoplasmic reticulum, Golgi apparatus, and mitochondria. This approach provides critical insights into protein trafficking, sorting, and function within the cellular environment. The high signal-to-noise ratio of Cyanine3 contributes to clear and high-resolution imaging, enabling detailed analysis of molecular distribution.

The ability to perform live-cell imaging with this compound opens up avenues for the real-time observation of dynamic cellular events. rsc.orgnih.govnih.govarvojournals.org Because the copper-free click reaction is bioorthogonal and can be performed under physiological conditions, it is well-suited for studying processes in living cells without inducing toxicity. abpbio.com

Researchers have employed this compound to monitor a variety of dynamic processes, including:

Protein synthesis and turnover: By pulse-labeling cells with an azide-containing amino acid and then reacting with this compound, the synthesis and degradation rates of proteins can be tracked over time.

Glycan dynamics: The trafficking and remodeling of glycans on the cell surface and within intracellular compartments can be visualized, providing insights into cell signaling and communication.

Viral entry and trafficking: The pathway of azide-labeled viruses can be followed in real-time as they enter and move through host cells.

These studies provide a dynamic view of cellular functions that are often missed with fixed-cell imaging techniques. nih.govresearchgate.netresearchgate.net

The photophysical properties of Cyanine3 make it a suitable fluorophore for various super-resolution microscopy techniques, which can overcome the diffraction limit of light and allow for imaging at the nanoscale. nih.govibidi.comresearchgate.net

Stimulated Emission Depletion (STED) Microscopy: In STED, a donut-shaped depletion laser is used to silence the fluorescence of molecules at the periphery of the excitation spot, effectively narrowing the point-spread function. The photostability of Cyanine3 is advantageous for withstanding the high laser powers used in STED.

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM): These techniques rely on the stochastic activation and localization of individual fluorophores. While Cyanine3 is not inherently photoswitchable, its fluorescence can be modulated in combination with specific buffer conditions or by pairing it with an activator dye, making it amenable for use in STORM-based approaches. thermofisher.comnih.gov

The use of this compound in super-resolution microscopy has enabled researchers to visualize the fine details of subcellular structures, such as the organization of proteins within signaling complexes or the architecture of the cytoskeleton, with unprecedented resolution. researchgate.netnih.gov

TechniquePrincipleRole of this compoundAchievable Resolution
STEDA depletion laser de-excites fluorophores at the periphery of the focal spot, narrowing the emission area.Provides a stable fluorescent signal that can withstand the high-intensity depletion laser.~50 nm
STORM/PALMStochastic activation and precise localization of individual photoswitchable fluorophores.Can be used with specific imaging buffers or activator dyes to induce photoswitching for localization.~20 nm

This compound is also a valuable tool for high-throughput analysis of cell populations using flow cytometry. biorxiv.org By labeling specific cell components or populations with this fluorescent probe, researchers can rapidly quantify and sort cells based on the presence or abundance of the labeled biomolecule.

This approach has been applied in various high-throughput screening assays, for instance, to identify compounds that affect the synthesis of a particular protein or to screen for cells that have taken up a specific azide-labeled molecule. The bright fluorescence of Cyanine3 ensures sensitive detection in flow cytometry, allowing for the analysis of large cell numbers with high precision. biorxiv.org

In Vitro and Ex Vivo Biological Assay Development

Beyond cellular imaging, this compound is extensively used in the development of biochemical and cell-based assays for studying molecular interactions and biological activities in controlled environments. criver.combioduro.com

Understanding the interactions between proteins and nucleic acids is fundamental to deciphering cellular regulation. This compound facilitates the study of these interactions through various assay formats.

One common approach involves labeling one of the interacting partners (e.g., a protein or a DNA/RNA molecule) with an azide (B81097) and then reacting it with this compound. The interaction with its binding partner can then be monitored through techniques such as:

Fluorescence Polarization (FP): When a small, fluorescently labeled molecule binds to a larger molecule, its rotation slows down, leading to an increase in fluorescence polarization. This principle can be used to quantify binding affinities.

Förster Resonance Energy Transfer (FRET): By labeling two interacting molecules with a FRET donor-acceptor pair (where Cyanine3 can serve as the donor), the proximity of the two molecules can be measured.

Protein-Induced Fluorescence Enhancement (PIFE): In some cases, the binding of a protein to a Cyanine3-labeled nucleic acid can cause an increase in the dye's fluorescence intensity, providing a direct readout of the interaction. nih.gov

These assays are critical for drug discovery and for fundamental research into the mechanisms of gene expression, DNA replication, and repair. nih.govresearchgate.netbiorxiv.org

Assay TechniquePrincipleApplication with this compound
Fluorescence Polarization (FP)Change in the rotational speed of a fluorescent molecule upon binding to a larger partner.Quantifying the binding affinity between a this compound-labeled molecule and its unlabeled partner.
Förster Resonance Energy Transfer (FRET)Energy transfer between two light-sensitive molecules (a donor and an acceptor) when in close proximity.Measuring the distance and dynamics between two interacting biomolecules, with Cyanine3 as the donor fluorophore.
Protein-Induced Fluorescence Enhancement (PIFE)Enhancement of a fluorophore's quantum yield upon interaction with a protein. nih.govDetecting the binding of an unlabeled protein to a nucleic acid labeled with this compound. nih.gov

Enzyme Activity Profiling and Biosensor Construction

The precise measurement of enzyme activity is fundamental to understanding cellular signaling, metabolism, and disease pathogenesis. This compound has become instrumental in the development of sophisticated assays for enzyme activity profiling and the construction of sensitive biosensors. Its application in this domain leverages the principles of bioorthogonal chemistry to link enzymatic activity to a fluorescent readout.

One prominent strategy involves the design of enzyme substrates that are modified with an azide group. In their intact state, these substrates may exhibit minimal fluorescence or have their fluorescence quenched. Upon enzymatic cleavage, a conformational change or the release of a fragment can expose the azide group. This exposed azide can then be specifically labeled with this compound. The resulting increase in fluorescence intensity provides a direct and quantifiable measure of enzyme activity. This approach offers high sensitivity and specificity, as the click reaction is bioorthogonal and does not interfere with native cellular processes.

Furthermore, this compound is integral to the construction of FRET-based biosensors for enzyme activity. kaust.edu.sa In these biosensors, Cyanine3 can serve as either the donor or acceptor fluorophore in a FRET pair. The biosensor is engineered with a substrate sequence for the enzyme of interest, separating the FRET pair. Enzymatic cleavage of this substrate leads to a change in the distance or orientation between the donor and acceptor, resulting in a detectable change in FRET efficiency. This ratiometric or lifetime-based signal provides a dynamic and real-time readout of enzyme activity within living cells. kaust.edu.sa

Application AreaMethodological PrincipleKey Advantage
Enzyme Activity Profiling Labeling of azide-modified enzyme substrates post-cleavage.High sensitivity and specificity due to bioorthogonal ligation.
Biosensor Construction Incorporation into FRET-based sensors with enzyme-specific cleavage sites.Real-time and dynamic monitoring of enzyme activity in live cells.

Fluorescence Resonance Energy Transfer (FRET) Methodologies

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and dynamics in biological systems. The efficiency of FRET is exquisitely sensitive to the distance between a donor and an acceptor fluorophore, typically in the range of 1-10 nanometers. Cyanine3, with its bright fluorescence and well-defined spectral properties, is an excellent FRET partner, and its conjugation to DBCO allows for its site-specific incorporation into biomolecules.

A notable application of this compound in FRET methodologies is in the study of protein-protein interactions. mdpi.comyoutube.com By genetically encoding an azide-bearing unnatural amino acid at a specific site in one protein and labeling a second protein with a suitable FRET partner, the interaction between the two proteins can be monitored. The subsequent addition of this compound allows for the specific labeling of the first protein. The formation of the protein complex brings the FRET pair into close proximity, leading to a measurable FRET signal. This approach provides spatial and temporal information about protein interactions within their native cellular environment.

In a specific research example, a FRET-based system was established to investigate the delivery of molecules to mitochondria. This system utilized a cyanine-based dye functionalized with dibenzocyclooctyne (Cy3–DBCO) and a Cy5-functionalized azide derivative (Cy5–N3). The chemical reaction between these two components within the mitochondria resulted in a dicationic SPAAC product, Cy3–Cy5, allowing for the ratiometric analysis of molecular delivery to this specific organelle through FRET.

FRET ApplicationResearch FocusMethodological Approach
Protein-Protein Interactions Studying the formation and dynamics of protein complexes.Site-specific labeling of interacting partners with a FRET pair using bioorthogonal chemistry. mdpi.comyoutube.com
Organelle-Specific Delivery Monitoring the delivery of molecules to mitochondria.FRET-based system using Cy3-DBCO and a Cy5-azide to form a FRET pair upon reaction within the organelle.

Preclinical Research Applications: Methodological Focus

The transition from in vitro studies to in vivo models is a critical step in biomedical research. This compound has proven to be a valuable tool in preclinical research, particularly in the areas of tissue analysis and organ-level imaging. Its bright fluorescence in the visible spectrum makes it suitable for various microscopy techniques.

Tissue Section Analysis and Histology Staining Techniques

Histological analysis of tissue sections is a cornerstone of pathology and biomedical research. This compound, in conjunction with bioorthogonal labeling strategies, enables highly specific and multiplexed staining of tissue samples. nih.govresearchgate.net By introducing azide-modified precursors for specific biomolecules (e.g., glycans, lipids, or nucleic acids) to cells or animal models, these molecules can be subsequently visualized in tissue sections using this compound.

This "click-and-stain" approach offers several advantages over traditional antibody-based immunohistochemistry. The small size of the azide and DBCO moieties allows for better tissue penetration and access to crowded molecular environments. Furthermore, the high specificity of the click reaction minimizes background staining, leading to high-contrast images. This methodology is particularly powerful for multiplexed imaging, where multiple targets can be labeled with different azide-modified precursors and subsequently stained with a panel of DBCO-functionalized fluorophores, including this compound, to reveal the spatial organization of different cell types and biomolecules within the tissue architecture. nih.govresearchgate.netzeiss.comnih.gov

Organ-Level Imaging Research Paradigms

Visualizing cellular and molecular processes at the level of whole organs is crucial for understanding systemic biological functions and disease progression. While the tissue penetration of Cyanine3's emission is limited, it can be effectively used for ex vivo imaging of excised organs and for in vivo imaging of superficial tissues or in small animal models. nih.govoncoray.de

In preclinical research, cells can be labeled with an azide-containing compound and then tracked in vivo after administration into an animal model. researchgate.netmdpi.comnih.govnih.govmdpi.com At the endpoint of the study, organs can be harvested and imaged to determine the biodistribution and homing of the labeled cells. The subsequent reaction of the tissue with this compound allows for the highly sensitive and specific detection of the tracked cells within the organ context. This approach is valuable for studying cell migration, engraftment, and the fate of therapeutic cells in various disease models. Furthermore, cyanine-based probes are being developed for in vivo optical imaging to monitor physiological processes such as tumor necrosis. nih.gov

Comparative Analysis and Methodological Advancements in Cyanine3 Dbco Research

Optimization of Cyanine3 DBCO Probe Design for Specific Research Needs

The design of a fluorescent probe is paramount to its success in any given biological application. For this compound, optimization strategies focus on enhancing its performance in challenging biological environments and expanding its functionality beyond simple detection.

Strategies for Enhanced Performance in Complex Biological Systems

To improve the functionality of this compound probes within intricate biological milieu such as living cells or whole organisms, several design strategies have been implemented. A key challenge is maintaining the probe's solubility and minimizing non-specific interactions that can lead to high background signals.

Another important consideration is the potential for the DBCO group to interact non-specifically with cellular components. While the strain-promoted azide-alkyne cycloaddition (SPAAC) is highly specific, high concentrations of the probe could lead to off-target effects. Careful titration of the probe concentration is therefore essential to achieve a high signal-to-noise ratio. For intracellular applications, it has been noted that some DBCO-containing reagents may exhibit high background staining in fixed and permeabilized cells, suggesting that probe design and experimental conditions must be carefully optimized for each specific application vectorlabs.com.

Development of Multi-Functional and Activatable Fluorescent Probes

The development of fluorescent probes has moved beyond simple "always on" molecules to more sophisticated designs that offer additional functionalities or can be activated by specific biological triggers. While the direct integration of this compound into a wide array of published multi-functional and activatable probes is still an emerging area, the principles of their design are well-established and can be readily applied.

Multi-functional probes , often referred to as theranostic probes, combine diagnostic and therapeutic capabilities into a single molecule. For instance, a cyanine-based probe can be designed to not only provide fluorescent imaging but also to have photothermal properties for therapy nih.govmdpi.com. Such a probe could be equipped with a DBCO moiety, allowing it to be conjugated to an azide-modified targeting molecule, such as an antibody or peptide, to direct it to a specific cell type or tissue. This would enable simultaneous targeted imaging and therapy.

Activatable probes are designed to exist in a "dark" or non-fluorescent state until they encounter a specific stimulus, such as an enzyme or a change in pH, at which point they become fluorescent. This "turn-on" mechanism provides a high signal-to-background ratio, as the probe is only fluorescent in the presence of its target. The design of such probes often involves a quencher molecule held in close proximity to the fluorophore by a linker that can be cleaved by the target stimulus nih.govrsc.orgnih.govresearchgate.netewha.ac.kr. A this compound activatable probe could be synthesized by incorporating a DBCO group for bioconjugation, a Cyanine3 fluorophore, and a quencher linked by a substrate for a specific enzyme. Upon enzymatic cleavage of the linker, the quencher would be released, leading to a fluorescent signal. Similarly, pH-activatable cyanine (B1664457) dyes have been developed that could be modified with a DBCO group for targeted delivery via click chemistry kyoto-u.ac.jp. Photoactivatable probes, which are activated by light, represent another class of activatable probes where a DBCO moiety could be included for specific bioconjugation nih.govmdpi.com.

Comparative Analysis with Alternative Bioorthogonal Chemistries

The selection of a bioorthogonal reaction for a particular experiment depends on several factors, including reaction kinetics, specificity, and biocompatibility. The performance of this compound-mediated SPAAC has been extensively evaluated against other popular click chemistry reactions and traditional labeling methods.

Benchmarking this compound-SPAAC Against Other Click Reactions (e.g., CuAAC, IEDDA)

The strain-promoted azide-alkyne cycloaddition (SPAAC) utilizing DBCO is a cornerstone of copper-free click chemistry. Its primary advantage over the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the elimination of the need for a cytotoxic copper catalyst, making it more suitable for live-cell imaging vectorlabs.com.

Another prominent bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction, typically involving a tetrazine and a strained alkene or alkyne vectorlabs.com. When comparing SPAAC and IEDDA, a key difference lies in their reaction kinetics. IEDDA reactions are generally significantly faster than SPAAC reactions vectorlabs.com. However, a crucial advantage of the SPAAC and IEDDA reaction pair is their mutual orthogonality. This means that an azide (B81097) will react with a DBCO group, and a tetrazine will react with a strained alkene (like trans-cyclooctene), but the azide will not react with the strained alkene, and the tetrazine will not react with the DBCO group. This orthogonality allows for the simultaneous labeling of two different targets within the same biological system without cross-reactivity nih.gov.

FeatureCuAACSPAAC (with DBCO)IEDDA
Catalyst Copper(I)NoneNone
Biocompatibility Lower (due to copper toxicity)HighHigh
Reaction Kinetics FastModerateVery Fast
Orthogonality Can be used with IEDDAMutually orthogonal with IEDDAMutually orthogonal with SPAAC
Reactants Terminal alkyne, azideStrained alkyne (e.g., DBCO), azideElectron-poor diene (e.g., tetrazine), dienophile (e.g., strained alkene)

Performance Comparison with Traditional Labeling Chemistries

Prior to the advent of bioorthogonal chemistry, the labeling of biomolecules primarily relied on traditional chemistries targeting common functional groups. The most prevalent of these are N-hydroxysuccinimidyl (NHS) esters for labeling primary amines (e.g., on lysine (B10760008) residues) and maleimides for labeling thiols (e.g., on cysteine residues).

The primary advantage of this compound-SPAAC over these traditional methods is its superior specificity. NHS esters and maleimides react with functional groups that are abundant in biological systems, which can lead to non-specific labeling and potential disruption of the biomolecule's function. In contrast, the azide group, the reaction partner for DBCO, is abiotic and can be introduced into a specific location on a biomolecule through genetic or metabolic engineering. This allows for precise, site-specific labeling with minimal off-target effects.

Labeling ChemistryTarget Functional GroupSpecificityPotential for Disruption of Function
This compound-SPAAC AzideHigh (Bioorthogonal)Low (Site-specific)
NHS Ester Chemistry Primary Amines (e.g., Lysine)Low (Reacts with many proteins)High (Can modify functionally important residues)
Maleimide Chemistry Thiols (e.g., Cysteine)Moderate (Less abundant than amines)Moderate (Can disrupt disulfide bonds or active sites)

Challenges, Limitations, and Future Directions in Cyanine3 Dbco Research

Addressing Current Methodological Limitations in Advanced Biological Studies

The use of Cyanine3 DBCO in advanced imaging techniques, such as super-resolution microscopy, presents a unique set of challenges that researchers are actively working to address. These limitations primarily revolve around the photophysical properties of the cyanine (B1664457) dye and the practical aspects of labeling density and specificity.

One of the main challenges in super-resolution microscopy is the photostability of the fluorophore. Cyanine dyes, including Cyanine3, can be susceptible to photobleaching under the intense laser irradiation required for techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy). This can limit the duration of imaging experiments and the number of photons that can be collected from a single molecule, which in turn affects the localization precision. Furthermore, some cyanine dyes can undergo photoconversion to a blue-shifted fluorescent molecule, a phenomenon known as "photoblueing," which can complicate multicolor imaging experiments by causing signal bleed-through into other detection channels. nih.govnih.gov

Another significant limitation is achieving a sufficient labeling density to accurately resolve fine biological structures. nih.gov In techniques like dSTORM, the final reconstructed image quality is highly dependent on the number of localized single molecules. For intracellular targets, ensuring that enough this compound molecules reach their azide-tagged targets can be challenging due to factors such as cell permeability and steric hindrance. Moreover, when using antibody-based labeling strategies, the size of the antibody can introduce a significant linkage error, placing the fluorophore at a considerable distance from the actual target protein, which can be a limiting factor when aiming for molecular-scale resolution. gbiosciences.com

High backgrounds can also be a concern, particularly in applications involving fixed and permeabilized cells, which can limit the signal-to-noise ratio and obscure the specific signal from the labeled biomolecules. researchgate.net Researchers are exploring various strategies to mitigate these limitations, including the development of more photostable cyanine variants, the use of smaller labeling agents like nanobodies, and the optimization of imaging buffers and protocols to reduce background and enhance signal specificity.

LimitationDescriptionPotential Mitigation Strategies
PhotobleachingLoss of fluorescence due to prolonged laser exposure, limiting imaging time and localization precision.Development of more photostable cyanine dye variants; use of optimized imaging buffers with oxygen scavengers and reducing agents.
PhotoblueingPhotoconversion of the dye to a species with a blue-shifted emission spectrum, causing spectral crosstalk in multicolor imaging. nih.govnih.govCareful selection of imaging conditions and laser powers; use of buffer solutions that minimize the formation of reactive oxygen species. nih.gov
Labeling DensityInsufficient number of fluorophores per target structure, leading to under-sampling and incomplete reconstruction in super-resolution imaging. nih.govUse of smaller, high-affinity labeling reagents (e.g., nanobodies, aptamers); optimization of labeling protocols to improve probe penetration and reaction efficiency.
Linkage ErrorThe distance between the fluorophore and the target molecule, often introduced by large labeling agents like antibodies, which can limit the achievable resolution. gbiosciences.comEmployment of smaller labeling tags; direct incorporation of unnatural amino acids with azide (B81097) groups for more precise probe attachment.
High BackgroundNon-specific binding or fluorescence from unbound probes, particularly in fixed and permeabilized cells, which reduces the signal-to-noise ratio. researchgate.netThorough washing steps; use of blocking agents; development of fluorogenic probes that exhibit enhanced fluorescence upon reaction.

Emerging Applications in Systems Biology and Multi-Omics Research

The ability of this compound to specifically label azide-modified biomolecules is opening up new avenues for its application in systems biology and multi-omics research. These fields aim to provide a holistic view of biological systems by measuring and integrating multiple types of data, such as from the genome, proteome, and metabolome. A significant challenge in these areas is to understand the spatial organization of these different molecular layers within a cell or tissue.

One of the most promising emerging applications is in the field of spatial proteomics . Traditional proteomic methods, which rely on mass spectrometry, provide a comprehensive list of proteins in a sample but lose all spatial information during the sample preparation process. By combining metabolic labeling with bioorthogonal chemistry, researchers can begin to map the proteome with spatial resolution. For example, cells can be cultured with an azide-containing amino acid analog, such as azidohomoalanine (AHA), which is incorporated into newly synthesized proteins. thermofisher.comresearchgate.net These azide-tagged proteins can then be visualized in situ by reacting them with this compound, allowing for the imaging of protein synthesis in specific cellular compartments or in response to localized stimuli.

This approach can be extended to a multi-omics context. For instance, after imaging the newly synthesized proteome with this compound, the same sample could be processed for spatial transcriptomics to map the corresponding mRNA distributions. By integrating these datasets, researchers can gain unprecedented insights into the relationship between transcription and translation at a subcellular level.

Furthermore, the orthogonality of the SPAAC reaction allows for its integration with other labeling methods in a multi-omics workflow. A cell could be metabolically labeled with an azide-modified sugar to tag glycoproteins, an alkyne-modified nucleotide to label newly synthesized DNA, and then subjected to immunofluorescence for a specific unmodified protein. The azide-tagged glycoproteins could be specifically visualized with this compound, while the other components are detected with different orthogonal chemistries and fluorophores. This multiplexed imaging approach provides a powerful tool for dissecting the complex interplay between different classes of biomolecules in their native cellular environment, a key goal of systems biology. While still an emerging area, the use of this compound and other bioorthogonal probes is poised to become a vital tool in the spatial multi-omics toolbox.

Computational and Theoretical Modeling for Rational Probe Design and Prediction

Computational and theoretical modeling are playing an increasingly important role in the development of new and improved fluorescent probes, including those based on this compound. These in silico approaches allow for the rational design and prediction of probe properties, which can significantly accelerate the experimental discovery process.

One of the key areas of focus is the prediction of the photophysical properties of cyanine dyes. Using methods such as density functional theory (DFT) and time-dependent DFT (TD-DFT), researchers can model the absorption and emission spectra of different cyanine structures. This allows for the systematic investigation of how modifications to the polymethine chain, the heterocyclic nuclei, and the substituents affect the color, brightness, and photostability of the dye. For example, theoretical calculations can help to identify modifications that will red-shift the emission of a cyanine dye for near-infrared imaging or enhance its quantum yield for brighter signals.

In the context of this compound, computational models can also be used to understand how the conjugation of the DBCO moiety to the cyanine fluorophore affects its electronic structure and photophysical properties. The linker connecting the dye and the reactive group can have a significant impact on the probe's performance, and modeling can guide the design of linkers that minimize quenching and maintain the optimal fluorescence characteristics of the dye.

Another important application of computational modeling is the prediction of the reactivity of bioorthogonal reactions. researchgate.net The distortion/interaction model, for instance, can be used to calculate the activation barriers for cycloaddition reactions and predict their rate constants. This allows for the in silico screening of new cyclooctyne (B158145) variants for their reactivity with azides, helping to identify candidates with faster kinetics for rapid labeling applications. Furthermore, these models can be used to predict the mutual orthogonality of different bioorthogonal reaction pairs, which is crucial for the design of multiplexed labeling experiments. gbiosciences.com

By providing a deeper understanding of the structure-property and structure-reactivity relationships, computational and theoretical modeling serves as a powerful tool for the rational design of the next generation of this compound-based probes with tailored properties for specific biological applications.

Q & A

Basic Research Questions

Q. How should researchers design experiments using Cyanine3 DBCO for protein labeling in live-cell imaging?

  • Methodological Answer: Optimize labeling by incubating azide-modified proteins with this compound (10–50 µM) in phosphate-buffered saline (PBS, pH 7.4) for 1–2 hours at room temperature. Use methionine-free medium during metabolic labeling to avoid interference with non-canonical amino acid incorporation (e.g., L-azidohomoalanine, L-AHA) . Purify labeled proteins via size-exclusion chromatography to remove excess dye. Validate labeling efficiency using fluorescence microscopy or SDS-PAGE with in-gel fluorescence detection .

Q. What are the critical factors affecting the specificity of this compound in bioorthogonal click chemistry?

  • Methodological Answer: Ensure azide-modified biomolecules (e.g., glycans, nucleic acids) are free of competing functional groups (e.g., free thiols or amines). Use low concentrations of this compound (≤50 µM) to minimize non-specific binding. Confirm reaction specificity via negative controls, such as omitting azide substrates or using non-DBCO fluorescent dyes. Analyze results with fluorescence quenching assays or mass spectrometry .

Q. How can researchers validate the stability of this compound conjugates under physiological conditions?

  • Methodological Answer: Incubate conjugates in cell culture medium (37°C, 5% CO₂) for 24–72 hours and monitor fluorescence intensity changes using spectrophotometry. Compare stability to commercially available conjugates (e.g., Cyanine3-azide). Perform gel electrophoresis to detect degradation products. For in vivo applications, assess photostability under repeated illumination cycles .

Advanced Research Questions

Q. How can this compound be integrated with metabolic labeling (e.g., SILAC) for dynamic proteome profiling?

  • Methodological Answer: Combine SILAC-based heavy/light isotope labeling with this compound tagging of azide-modified nascent proteins. After pulse-chase labeling, isolate DBCO-conjugated proteins via streptavidin pull-down (if biotinylated) and analyze via LC-MS/MS. Normalize data using SILAC ratios to distinguish newly synthesized proteins from pre-existing pools .

Q. What strategies mitigate aggregation of this compound in hydrophobic environments during lipid membrane labeling?

  • Methodological Answer: Incorporate PEG spacers (e.g., DBCO-PEG₄) to enhance solubility. Use detergents like Tween-20 (0.01–0.1%) in labeling buffers. Optimize dye-to-lipid molar ratios (1:100–1:500) to prevent self-quenching. Validate membrane incorporation via fluorescence recovery after photobleaching (FRAP) .

Q. How can single-base resolution analysis of DNA modifications (e.g., 5-formylcytosine) be achieved using this compound?

  • Methodological Answer: Chemically label 5fC-containing DNA with azide-modified probes (e.g., azi-BP), followed by this compound conjugation via strain-promoted click chemistry. Amplify labeled DNA via PCR and perform Sanger sequencing to map 5fC sites. Use negative controls (e.g., 5mC or 5hmC DNA) to confirm specificity .

Q. What statistical approaches are recommended for quantifying this compound labeling efficiency in heterogeneous cell populations?

  • Methodological Answer: Apply flow cytometry to measure fluorescence intensity distributions across cell subsets. Use Kolmogorov-Smirnov tests to compare labeling efficiency between groups. For imaging data, employ pixel-intensity thresholding algorithms (e.g., Otsu’s method) and report coefficients of variation (CV) .

Experimental Design and Data Contradiction Analysis

Q. How should researchers address inconsistent labeling efficiency across replicates in this compound experiments?

  • Methodological Answer: Standardize azide substrate concentrations and reaction times. Verify batch-to-batch variability of this compound using absorbance spectra (ε₅₅₀ nm ≈ 150,000 M⁻¹cm⁻¹). If discrepancies persist, check for residual copper in buffers (via ICP-MS), which may degrade DBCO reactivity .

Q. What controls are essential when combining this compound with CRISPR-based knock-in models for endogenous protein tagging?

  • Methodological Answer: Include non-transfected cells and cells transfected with non-targeting sgRNAs. Use Western blotting to confirm tag insertion and fluorescence in situ hybridization (FISH) to verify azide-incorporation sites. Compare results to exogenous labeling methods (e.g., immunostaining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.